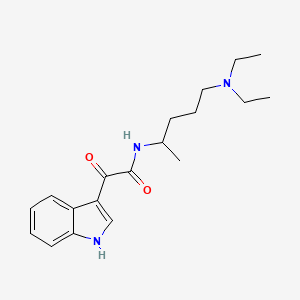

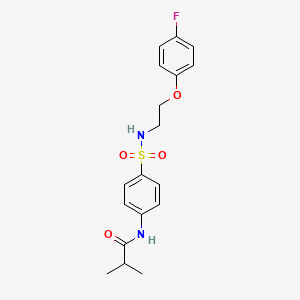

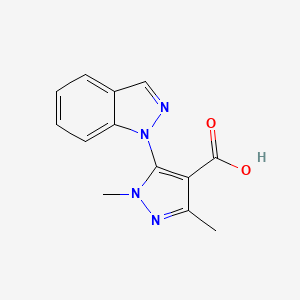

N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A series of N-(4-(N′-substituted sulfamoyl)phenyl)myrtenamides containing a heterocycle were designed and synthesized by a multiple-step procedure using α-pinene as starting material. All the synthesized compounds were characterized and analyzed by GC, HPLC, UV-vis, FTIR, NMR, GC-MS, and ESI-MS .Aplicaciones Científicas De Investigación

Antifungal Applications

This compound has been studied for its potential in combating fungal infections, particularly against phytopathogenic fungi. It has shown promising results in inhibiting the growth of Phytophthora capsici , a pathogen responsible for significant agricultural losses . The compound’s efficacy was compared to commercial fungicides, and it demonstrated potential as a candidate for controlling phytopathogenic diseases.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial activity. This includes effectiveness against both Gram-positive and Gram-negative bacterial strains, which is crucial given the rise of antibiotic-resistant bacteria . The compound’s structure allows for modifications that can enhance its antimicrobial properties, making it a valuable asset in the development of new antibiotics.

Antiproliferative Properties

The compound’s derivatives have been evaluated for their antiproliferative effects, particularly against cancer cell lines such as A549, H460, and HT-29 . These studies are vital for the development of new cancer treatments, especially for targeting specific pathways like the c-Met kinase, which is implicated in various cancers.

Anti-inflammatory Potential

In addition to its antimicrobial and antifungal properties, the compound has shown anti-inflammatory activity. This is significant for the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory drugs .

Molecular Docking Studies

The compound has been used in molecular docking studies to predict its interaction with biological targets. This computational approach helps in understanding the binding affinity and mode of action of the compound, which is essential for rational drug design .

Antitumor Activity

Derivatives of this compound have been synthesized and tested for their ability to inhibit tumor growth. The results have shown moderate to good antitumor activities, suggesting the potential for these compounds to be developed into anticancer agents .

Pharmacological Significance

The compound’s pharmacological activities have been explored, with a focus on its potential as a therapeutic agent. Its heterocyclic structure, containing thiazole, is known for various medicinal properties, which makes it a promising candidate for drug discovery .

Mode of Action Exploration

Further studies on the compound involve exploring its mode of action, particularly how it interacts with and affects biological systems. Understanding its mechanism can lead to more targeted and effective treatments for various diseases .

Propiedades

IUPAC Name |

N-[4-[2-(4-fluorophenoxy)ethylsulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S/c1-13(2)18(22)21-15-5-9-17(10-6-15)26(23,24)20-11-12-25-16-7-3-14(19)4-8-16/h3-10,13,20H,11-12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZJRVZPORITQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580421.png)

![Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B2580424.png)

![N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride](/img/structure/B2580429.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2580430.png)

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride](/img/structure/B2580431.png)

![1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole](/img/structure/B2580436.png)